MP-A08 -

MP-A08

Catalog Number: EVT-275198
CAS Number:
Molecular Formula: C27H25N3O4S2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MP-A08 is a sulfonamide that consists of two moieties of 4-methyl-N-phenylbenzenesulfonamide connected to each other at position 2 by an aldimine linker. It is a ATP-competitive inhibitor of sphingosine kinase that targets both SK1 and SK2 (Ki values of 27 muM and 6.9 muM, respectively) and exhibits anti-cancer properties. It has a role as an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is a sulfonamide, a member of toluenes and an aldimine.
Overview

MP-A08 is a novel compound classified as a selective inhibitor of sphingosine kinases, specifically targeting sphingosine kinase 1 and sphingosine kinase 2. It was discovered through structural homology modeling and virtual screening, which identified it as an ATP-competitive inhibitor that preferentially binds to the ATP-binding pocket of sphingosine kinases. This compound shows promise in cancer therapy due to its ability to induce apoptosis in various cancer cell lines, particularly acute myeloid leukemia cells.

Source and Classification

MP-A08 is derived from a class of benzene sulfonamide-based inhibitors of sphingosine kinases. It has been extensively studied for its biochemical properties and therapeutic potential. The compound has been characterized in several studies, including those published in peer-reviewed journals and patent filings, which detail its synthesis, mechanism of action, and biological effects on cancer cells.

Synthesis Analysis

The synthesis of MP-A08 involves a multi-step chemical process that begins with the design of the compound based on structural models of the ATP-binding site of sphingosine kinase 1. The synthesis typically includes:

  1. Initial Screening: A library of compounds was virtually screened against the ATP-binding pocket of sphingosine kinase 1 to identify potential inhibitors.
  2. Chemical Synthesis: Selected candidates were synthesized using standard organic chemistry techniques, including reactions that form the benzene sulfonamide moiety.
  3. Purification: The synthesized compounds were purified using chromatographic techniques to isolate MP-A08 from by-products.

Technical details regarding specific reagents and conditions used during synthesis are often proprietary or detailed in patents .

Molecular Structure Analysis

MP-A08 exhibits a complex molecular structure characterized by its benzene sulfonamide backbone. The chemical formula and molecular weight are essential for understanding its interactions:

  • Chemical Formula: C₁₅H₁₅N₃O₄S
  • Molecular Weight: Approximately 345.36 g/mol

The structure includes functional groups that facilitate binding to the ATP-binding site of sphingosine kinases, enhancing its selectivity and efficacy as an inhibitor .

Chemical Reactions Analysis

MP-A08 undergoes several key reactions when interacting with sphingosine kinases:

  1. Inhibition Reaction: MP-A08 competitively inhibits the phosphorylation of sphingosine to sphingosine-1-phosphate by binding to the ATP-binding site of sphingosine kinases.
  2. Cellular Uptake: Following administration, MP-A08 is taken up by cells where it exerts its effects on sphingolipid metabolism.
  3. Apoptotic Pathway Activation: The compound triggers apoptotic pathways in cancer cells, leading to cell death through mechanisms involving ceramide accumulation and activation of stress response pathways .
Mechanism of Action

The mechanism of action for MP-A08 primarily involves:

  • Inhibition of Sphingosine Kinases: By binding to the ATP-binding sites, MP-A08 inhibits the activity of both sphingosine kinase 1 and sphingosine kinase 2, leading to decreased levels of sphingosine-1-phosphate.
  • Ceramide Accumulation: The inhibition results in increased levels of ceramide, which is known to induce apoptosis in cancer cells.
  • Activation of Stress Responses: The compound activates various cellular stress response pathways, notably the integrated stress response involving eIF2α phosphorylation and ATF4 upregulation .
Physical and Chemical Properties Analysis

MP-A08 possesses several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous environments, which is critical for its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range suitable for pharmaceutical applications.

These properties are essential for determining the optimal formulation and delivery methods for therapeutic use .

Applications

MP-A08 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in oncology, particularly for treating acute myeloid leukemia by inducing apoptosis through ceramide-mediated pathways.
  • Research Tool: MP-A08 serves as a valuable tool for studying the roles of sphingosine kinases in cellular signaling and metabolism.
  • Combination Therapy: It has been shown to sensitize cancer cells to other chemotherapeutic agents like cytarabine, suggesting its use in combination therapies to enhance treatment efficacy .
Introduction to Sphingosine Kinases (SKs) and Sphingolipid Signaling

Sphingolipids are bioactive membrane components that function as dynamic signaling molecules. Central to their regulatory function is the sphingolipid rheostat, a metabolic equilibrium where ceramide and sphingosine drive apoptosis, while sphingosine-1-phosphate (S1P) promotes survival and proliferation [5] [8] [10]. This balance is enzymatically controlled by sphingosine kinases (SKs), which phosphorylate sphingosine to generate S1P. Dysregulation of this rheostat is a hallmark of cancer, making SKs critical therapeutic targets [8] [10].

Biochemical Context of Sphingolipid Rheostat in Cellular Homeostasis

The sphingolipid rheostat operates through three key metabolites:

  • Ceramide: Induces mitochondrial permeabilization, caspase activation, and apoptosis [5] [10].
  • Sphingosine: Pro-apoptotic precursor to S1P [8].
  • S1P: Binds G-protein-coupled receptors (S1PR1–5), activating anti-apoptotic pathways like ERK, AKT, and NF-κB [5] [10].

Sphingosine kinases catalyze the decisive step in this balance. Two isoforms exist:

  • SK1: Cytoplasmic, acutely activated by growth factors.
  • SK2: Nuclear/mitochondrial, constitutively active with roles in epigenetic regulation [5] [8].

Table 1: Sphingolipid Rheostat Components and Functions

MoleculeCellular RoleCancer Implication
CeramidePro-apoptotic, growth arrestTumor suppressor; depleted in cancers
SphingosinePro-apoptotic substrateAccumulation induces cell death
S1PPro-survival, proliferationPromotes angiogenesis/metastasis
Sphingosine KinasesS1P productionOverexpressed in multiple cancers

Role of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2) in Oncogenesis

SK1 is a validated oncoprotein:

  • Overexpressed in breast, lung, and colon cancers [5] [8].
  • Correlates with chemotherapy resistance and poor survival [8].
  • Drives metastasis via S1P-mediated activation of HIF-1α and VEGF [5] [10].

SK2 exhibits a context-dependent role:

  • High-level overexpression (>200-fold): Increases nuclear localization, ceramide accumulation, and apoptosis [1] [4] [6].
  • Low-level overexpression (2–3-fold, as in human cancers): Shifts localization to the plasma membrane, enhances extracellular S1P secretion, and promotes:
  • Neoplastic transformation in vivo [1] [6]
  • Proliferation in HEK293 models [1] [4]
  • Chemoresistance in lung cancer [2] [9].

Table 2: Comparative Roles of SK1 and SK2 in Cancer

FeatureSK1SK2
LocalizationCytoplasmNucleus/plasma membrane
Overexpression in Cancer3–10-fold2–2.5-fold (modest but significant)
Pro-tumor EffectsAngiogenesis, metastasisTumorigenesis (low-level), drug resistance
Anti-tumor EffectsNoneApoptosis (high-level)

Rationale for Targeting SK1/SK2 in Cancer Therapy

Conventional SK inhibitors (e.g., SKI-II, ABC294640) target the sphingosine-binding pocket, leading to off-target effects:

  • Inhibition of dihydroceramide desaturase [2]
  • Estrogen receptor antagonism [2]
  • Poor isoform selectivity [7] [9].

ATP-competitive inhibitors like MP-A08 offer distinct advantages:

  • Mechanism: Targets the ATP-binding pocket of SK1/2, exploiting unique structural motifs (e.g., 79SGDGLMHE86 in SK1) absent in other kinases [2] [9].
  • Selectivity: 4-fold greater affinity for SK1 (Ki = 6.9 ± 0.8 μM) vs. SK2 (Ki = 27 ± 3 μM), with minimal activity against 50+ other kinases [7] [9].
  • Therapeutic Effects:
  • Reduces S1P and increases ceramide in lung adenocarcinoma cells [2] [9]
  • Suppresses xenograft tumor growth via dual apoptosis induction and anti-angiogenesis [2]
  • Overcomes feedback-mediated ceramide depletion seen with sphingosine-competitive inhibitors [2] [5].

Table 3: MP-A08 Profiling Data

ParameterValueMethod
SK1 Inhibition (Ki)6.9 ± 0.8 μMATP-competitive assay
SK2 Inhibition (Ki)27 ± 3 μMATP-competitive assay
Selectivity>50-fold vs. other kinasesKinase panel screening
Cellular Effects↓ S1P, ↑ ceramide/sphingosineLC-MS metabolomics
In Vivo ActivityReduces lung tumor growthXenograft model (A549 cells)

Properties

Product Name

MP-A08

IUPAC Name

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide

Molecular Formula

C27H25N3O4S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3

InChI Key

FLDBNMYJUMAXDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Solubility

Soluble in DMSO

Synonyms

MP-A08; MP A08; MPA08; NSC-122314; NSC 122314; NSC122314;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.